molecular formula C24H25N5O5 B024687 1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl ester CAS No. 104333-87-1

1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl ester

Cat. No. B024687
M. Wt: 463.5 g/mol
InChI Key: TYIRBZOAKBEYEJ-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl ester, also known as Meclofenoxate, is a nootropic drug that has been used for its cognitive enhancing properties. It was first synthesized in the 1960s and has since been studied for its potential therapeutic applications.

Mechanism Of Action

1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl estere is believed to work by increasing the availability of acetylcholine in the brain, a neurotransmitter that is essential for memory and cognitive function. It also has antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.

Biochemical And Physiological Effects

1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl estere has been shown to increase the levels of acetylcholine in the brain, which is essential for memory and cognitive function. It also has antioxidant properties, which may help to protect the brain from damage caused by oxidative stress. Additionally, it has been shown to increase blood flow to the brain, which may help to improve cognitive function.

Advantages And Limitations For Lab Experiments

1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl estere has several advantages for use in laboratory experiments, including its ability to improve memory and cognitive function in animal models. However, it also has limitations, including its potential side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl estere, including its use in the treatment of Alzheimer's disease, dementia, and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl estere has been studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, dementia, and age-related cognitive decline. It has been shown to improve memory and cognitive function in animal models and in human clinical trials.

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5/c1-15-5-7-16(8-6-15)21(31)18-10-9-17(26(18)2)13-19(30)34-12-11-29-14-25-22-20(29)23(32)28(4)24(33)27(22)3/h5-10,14H,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRBZOAKBEYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OCCN3C=NC4=C3C(=O)N(C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146397
Record name Med 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl ester

CAS RN

104333-87-1
Record name Med 27
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Med 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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